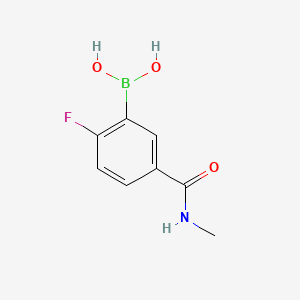

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid

Descripción

Infrared Spectroscopy

The IR spectrum of this compound is characterized by:

Nuclear Magnetic Resonance

Mass Spectrometry

The molecular ion [M+H]⁺ appears at m/z 197.97 (calc. 196.97). Fragmentation patterns include loss of H₂O (m/z 179.95) and B(OH)₂ (m/z 152.03).

Table 2: Key spectroscopic signatures

| Technique | Signal | Value | Source |

|---|---|---|---|

| IR | C=O stretch | 1,680 cm⁻¹ | |

| ¹H NMR | N–CH₃ | δ 2.85 ppm | |

| MS | [M+H]⁺ | m/z 197.97 |

Comparative Analysis of Tautomeric Forms

The compound exists in equilibrium between its trigonal boronic acid form and tetrahedral boronate anion, influenced by pH and substituents:

$$ \text{B(OH)}2 \leftrightarrow \text{B(OH)}3^- + \text{H}^+ $$

Propiedades

IUPAC Name |

[2-fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-7(10)6(4-5)9(13)14/h2-4,13-14H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQRSSHEHKHAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660184 | |

| Record name | [2-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-40-4 | |

| Record name | B-[2-Fluoro-5-[(methylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-5-(methylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid typically involves the hydroboration of an appropriate precursor. One common method is the hydroboration of 2-fluoro-5-(methylcarbamoyl)phenylborane, followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, helps achieve high purity levels .

Análisis De Reacciones Químicas

Types of Reactions

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: Conversion to the corresponding phenol derivative.

Reduction: Formation of the corresponding borane.

Substitution: Participation in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as ethanol or water.

Major Products

Oxidation: 2-Fluoro-5-(methylcarbamoyl)phenol.

Reduction: 2-Fluoro-5-(methylcarbamoyl)phenylborane.

Substitution: Biaryl compounds with various functional groups.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid is in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules. The compound acts as a boronic acid reagent that can react with various organic halides or triflates, enabling the construction of diverse molecular architectures.

Reagent for Organic Transformations

In addition to coupling reactions, this compound can serve as a versatile reagent in other organic transformations. Its ability to form reversible covalent bonds with diols makes it valuable in studying enzyme inhibition mechanisms, particularly those involving serine residues in active sites.

Biological Applications

Enzyme Inhibition Studies

The methylcarbamoyl group in this compound may facilitate hydrogen bonding interactions with biological targets, making it a candidate for enzyme inhibition studies. Research indicates that compounds with boronic acid moieties can effectively inhibit proteases and other enzymes critical for various biological processes.

Potential Drug Development

The unique structural features of this compound suggest its potential utility in drug development. The fluorine atom may enhance membrane permeability and binding affinity, which are desirable traits in pharmaceutical candidates. Although direct medicinal properties have yet to be fully explored, it could serve as a building block for more complex drug molecules .

Material Science

Mecanismo De Acción

The mechanism of action of (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The molecular targets include palladium catalysts and aryl halides, with pathways involving transmetalation and reductive elimination .

Comparación Con Compuestos Similares

Key Properties :

- Density : 1.31 g/cm³

- Hazard Statements : H302 (harmful if swallowed), H315-H319 (skin/eye irritation), H335 (respiratory irritation)

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

Table 1: Structural Comparison of Key Boronic Acid Derivatives

| Compound Name | Molecular Formula | Substituents | Key Applications | References |

|---|---|---|---|---|

| (2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid | C₈H₉BFNO₃ | -F, -B(OH)₂, -NH(CO)CH₃ | HCV polymerase inhibition, β-lactamase studies | |

| 2-Fluoro-5-(isopropylcarbamoyl)benzeneboronic acid | C₁₀H₁₃BFNO₃ | -F, -B(OH)₂, -NH(CO)C₃H₇ | Fluorinated pharmaceutical intermediates | |

| (4-{5-Cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-ylphenyl}boronic acid | C₂₉H₂₅BFN₂O₆S | -B(OH)₂, -SO₂NHCH₃, -F, -cyclopropyl | HCV polymerase inhibition (PDB ligand K4S) | |

| [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid | C₁₆H₁₉BO₄ | -B(OH)₂, -OCH₂CH₂OCH₃ | Fungal histone deacetylase inhibition |

Enzyme Inhibition

- β-Lactamase Inhibition : Unlike phenylboronic acid derivatives (e.g., APBA), which inhibit β-lactamases by forming reversible covalent bonds with catalytic serine residues, this compound’s methylcarbamoyl group may sterically hinder interaction with the enzyme’s active site, reducing efficacy compared to simpler phenylboronic acids .

- HCV Polymerase Inhibition : In HCV NS5B polymerase inhibitors, the methylcarbamoyl group in ligand K4J (PDB ID: 6MOU) enhances binding to the Palm domain through hydrogen bonding, achieving sub-micromolar inhibitory activity. Comparatively, triazole-substituted analogues (e.g., K4M) show improved solubility but reduced target affinity .

Antifungal Activity

- The methylcarbamoyl derivative exhibits lower antifungal activity against Magnaporthe oryzae compared to methoxyethylphenoxy-substituted boronic acids, which inhibit appressorium formation at 1 µM .

Physicochemical Properties

Solubility and Stability

- The methylcarbamoyl group increases hydrophobicity, limiting aqueous solubility compared to hydroxyl- or methoxy-substituted analogues (e.g., (2-Fluoro-5-hydroxyphenyl)boronic acid) .

- In contrast, triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) exhibit enhanced solubility and in vitro activity due to polar heterocyclic moieties .

Reactivity in Cross-Coupling Reactions

- The electron-withdrawing fluorine and methylcarbamoyl groups enhance reactivity in Suzuki-Miyaura couplings compared to non-fluorinated analogues, enabling efficient synthesis of biaryl intermediates (e.g., in Tepotinib derivatives) .

Therapeutic Potential and Limitations

- Advantages :

- Limitations: Limited aqueous solubility complicates formulation for in vivo studies . Reduced β-lactamase inhibition compared to primary amino-substituted boronic acids .

Actividad Biológica

(2-Fluoro-5-(methylcarbamoyl)phenyl)boronic acid, with the molecular formula C₈H₉BFNO₃ and a molecular weight of 196.97 g/mol, is a member of the arylboronic acid class. This compound has garnered attention due to its potential applications in pharmaceutical development and organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features:

- A boronic acid moiety which is pivotal for its reactivity.

- A fluorine atom that may enhance membrane permeability and binding affinity.

- A methylcarbamoyl group that could facilitate hydrogen bonding with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer research and antimicrobial activity.

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. In particular, studies involving similar boronic compounds have demonstrated their ability to inhibit the proliferation of cancer cells. For instance, a study evaluated various boronic acids against prostate cancer cell lines (PC-3 and LAPC-4), revealing promising results for compounds with structural similarities to this compound. The following table summarizes findings related to the anticancer activity of boronic acids:

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| B5 | PC-3 | 5 | High |

| B7 | PC-3 | 4 | Moderate |

| This compound | LAPC-4 | TBD | TBD |

Note: TBD indicates that specific data for this compound is yet to be determined.

In vitro studies have shown that compounds like this compound can decrease cell viability significantly in cancerous cells while maintaining higher viability in non-cancerous cells, suggesting selective toxicity towards cancer cells .

The mechanism by which boronic acids exert their biological effects often involves interactions with specific enzymes or receptors. For instance, they may act as inhibitors by binding to active sites or modulating signaling pathways. The methylcarbamoyl group is particularly noted for its potential to engage in hydrogen bonding, which could enhance the binding affinity to target proteins.

Antimicrobial Activity

In addition to anticancer properties, boronic acids have shown promise as antimicrobial agents. Studies have indicated that certain boronic compounds possess significant inhibitory effects against various bacterial strains. The following table outlines the antimicrobial efficacy observed with different boronic acids:

| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | Escherichia coli | 12 |

| B7 | Candida albicans | 8 |

These findings suggest that this compound may also contribute to antimicrobial strategies, although specific data on its efficacy remains limited .

Case Studies and Research Findings

Several studies have focused on the broader class of boronic acids, providing insights into their biological activities:

- Prostate Cancer Studies : In a series of experiments on prostate cancer cell lines, various boronic acids were tested for their cytotoxic effects. Compounds similar to this compound showed varying degrees of inhibition against both cancerous and healthy cells .

- Antioxidant Properties : Some research has explored the antioxidant capabilities of boronic compounds, indicating that they can scavenge free radicals effectively, which may contribute to their overall therapeutic potential .

- Mechanistic Insights : Computational studies using density functional theory have elucidated the mechanisms behind CO₂ hydration activities in boronic acids, suggesting a biomimetic role that could be leveraged in drug design .

Q & A

Q. Can computational modeling predict diol-binding affinity for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.